3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid is a complex organic compound with the molecular formula C13H18N2O5S. It is structurally similar to Articaine, an amide-based short-acting local anesthetic used in various medical procedures. This compound is notable for its unique structure, which includes a thiophene ring, a ureido group, and a tetrahydropyranyloxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:
Formation of the Thiophene Ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Ureido Group: This step involves the reaction of the thiophene derivative with an isocyanate to form the ureido group.
Attachment of the Tetrahydropyranyloxy Moiety: This is typically done through etherification reactions, where the hydroxyl group of the tetrahydropyranyl alcohol reacts with an appropriate leaving group on the thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ureido group can be reduced to form amines.
Substitution: The tetrahydropyranyloxy moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ureido group can produce primary or secondary amines.
Scientific Research Applications
3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
based on its structural similarity to Articaine, it is likely to interact with sodium channels in nerve cells, inhibiting the propagation of nerve impulses and thereby exerting a local anesthetic effect. Further research is needed to elucidate its specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Articaine: An amide-based local anesthetic with a similar structure.
Thiophene Derivatives: Compounds containing the thiophene ring, which are used in various applications, including pharmaceuticals and materials science.
Ureido Compounds: Molecules containing the ureido group, which are found in various biologically active compounds.
Uniqueness
3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid is unique due to its combination of a thiophene ring, a ureido group, and a tetrahydropyranyloxy moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-[2-(oxan-2-yloxy)ethylcarbamoylamino]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c16-12(17)11-9(4-8-21-11)15-13(18)14-5-7-20-10-3-1-2-6-19-10/h4,8,10H,1-3,5-7H2,(H,16,17)(H2,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEBOBZHCYLTEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCNC(=O)NC2=C(SC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.